N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester Used in the preparation of Rhinovirus protease inhibitors.

Brand Name: Vulcanchem
CAS No.: 249736-45-6
VCID: VC21104883
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester

CAS No.: 249736-45-6

Cat. No.: VC21104883

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester - 249736-45-6

Specification

CAS No. 249736-45-6
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1
Standard InChI Key IASISKBRBNTMFU-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)CO
SMILES CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO

Introduction

N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester is a complex organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound is a derivative of carbamic acid, featuring a tert-butyl ester group and a pyrrolidinyl moiety, which are crucial for its chemical and biological properties.

Synthesis and Preparation

The synthesis of N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester typically involves multi-step organic synthesis techniques. These may include asymmetric synthesis methods to achieve the desired stereochemistry and the use of protecting groups to facilitate the formation of the carbamic acid ester.

Applications and Research Findings

This compound is often used as a reference standard in infectious disease research, as indicated by its availability from suppliers like LGC Standards . Its applications may extend to the development of pharmaceuticals, given its structural features that are common in bioactive molecules.

Application AreaDescription
Pharmaceutical ResearchPotential intermediate in drug synthesis due to its functional groups.
Infectious Disease ResearchUsed as a reference standard.

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